

physical and chemical properties of 7,8-diaminononanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7,8-diaminononanoate

Cat. No.: B1231595

[Get Quote](#)

An In-depth Technical Guide to 7,8-Diaminononanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **7,8-diaminononanoate**, an important intermediate in the biosynthesis of biotin. The information is curated for professionals in research and drug development who are interested in the characteristics and biological significance of this molecule.

Chemical Identity and Structure

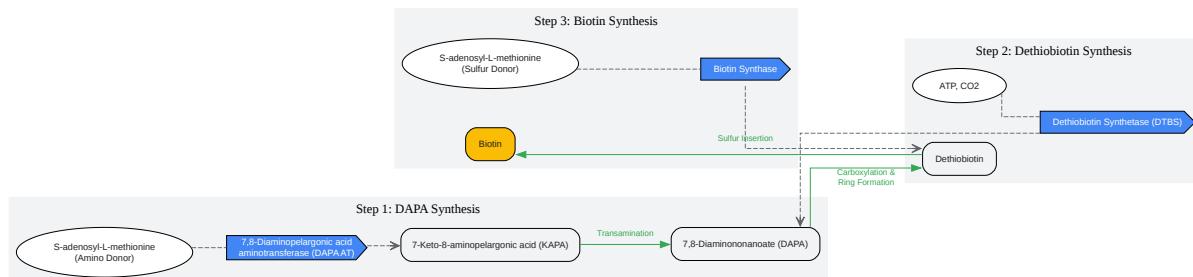
7,8-Diaminononanoate, also known as 7,8-diaminopelargonic acid (DAPA), is a medium-chain fatty acid with the molecular formula C9H20N2O2.^{[1][2]} It is characterized by a nine-carbon aliphatic chain with amino groups at the 7th and 8th positions.^{[1][3]} The structure of **7,8-diaminononanoate** is crucial for its role as a precursor in the biotin synthesis pathway. Some of its isomers are naturally occurring intermediates in this pathway, making them targets for the development of antimicrobials and herbicides.^{[1][2][3]}

Synonyms: 7,8-Diaminopelargonic acid, 7,8-DAPA, 7,8-DAP^{[2][4]} CAS Number: 21738-21-6^{[1][2]}

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **7,8-diaminononanoate**. It is important to note that while some experimental data is available, many properties are predicted through computational models.

Property	Value	Source
Molecular Weight	188.27 g/mol	PubChem[2]
Molecular Formula	C9H20N2O2	PubChem[2]
Boiling Point	349.8 °C at 760 mmHg	ECHEMI[1]
Density	1.046 g/cm ³	ECHEMI[1]
Flash Point	165.3 °C	ECHEMI[1]
Refractive Index	1.493	ECHEMI[1]
pKa (Strongest Acidic)	4.73	ChemAxon (Predicted)[4]
pKa (Strongest Basic)	9.97	ChemAxon (Predicted)[4]
logP	-2.1	ALOGPS (Predicted)[4]
Polar Surface Area	89.34 Å ²	ChemAxon (Predicted)[4]
Hydrogen Bond Donor Count	3	ChemAxon (Predicted)[4]
Hydrogen Bond Acceptor Count	4	ChemAxon (Predicted)[4]
Rotatable Bond Count	7	ChemAxon (Predicted)[4]
Solubility	Practically insoluble in water	NP-MRD[4]
Melting Point	Not Available	NP-MRD[4]


Biological Significance and Signaling Pathway

7,8-Diaminononanoate is a key intermediate in the biosynthesis of biotin (Vitamin B7).[1][3] This pathway is essential in microorganisms and plants. The synthesis of **7,8-diaminononanoate** is a critical step and is catalyzed by the enzyme 7,8-diaminopelargonic

acid aminotransferase (DAPA AT).^[5] This enzyme facilitates the transamination of 8-amino-7-oxononanoic acid (KAPA) using S-adenosyl-L-methionine (AdoMet) as the amino donor.^[5]

The subsequent step in the pathway involves the enzyme dethiobiotin synthetase (DTBS), which catalyzes the formation of the ureido ring of dethiobiotin from (7R,8S)-7,8-diaminononanoic acid, CO₂, and ATP.^[6]

Below is a diagram illustrating the core steps of the biotin biosynthesis pathway involving **7,8-diaminononanoate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 7,8-Diaminononanoic acid | C9H20N2O2 | CID 652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7,8-diaminononanoic acid | SGD [yeastgenome.org]
- 4. NP-MRD: Showing NP-Card for 7,8-diaminopelargonic acid (NP0325513) [np-mrd.org]
- 5. 7,8-Diaminoperlargonic acid aminotransferase from *Mycobacterium tuberculosis*, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dethiobiotin synthetase: the carbonylation of 7,8-diaminonanoic acid proceeds regiospecifically via the N7-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 7,8-diaminononanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231595#physical-and-chemical-properties-of-7-8-diaminononanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com